1-(4-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid
Description
1-(4-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid is a fluorinated heterocyclic compound featuring an imidazo[1,5-a]pyridine scaffold substituted with a carboxylic acid group at position 3 and a 4-fluorophenyl group at position 1. This structure combines electron-withdrawing (fluorine) and hydrogen-bonding (carboxylic acid) moieties, making it a promising candidate for medicinal chemistry applications, particularly in kinase inhibition or metabolic modulation.
Properties
Molecular Formula |
C14H9FN2O2 |
|---|---|
Molecular Weight |
256.23 g/mol |
IUPAC Name |
1-(4-fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H9FN2O2/c15-10-6-4-9(5-7-10)12-11-3-1-2-8-17(11)13(16-12)14(18)19/h1-8H,(H,18,19) |
InChI Key |
NYKKYJSZCAQAQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)C(=O)O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Cyclization via Intermolecular Ritter-Type Reaction
A recent method utilizes a sealed tube reaction where a 2-aminopyridine derivative (e.g., 1a) is dissolved in 1,2-dichloroethane (DCE) with catalytic bismuth triflate (Bi(OTf)3) and para-toluenesulfonic acid monohydrate (p-TsOH·H2O). Addition of 4-fluorobenzonitrile (as the nitrile source) and stirring at elevated temperatures (~150 °C) overnight leads to the formation of the imidazo[1,5-a]pyridine core with the 4-fluorophenyl substituent at N-1. Workup involves quenching with saturated sodium bicarbonate and extraction, followed by purification via silica gel chromatography to isolate the carboxylic acid derivative after appropriate oxidation or hydrolysis steps.
| Reagents & Conditions | Outcome |
|---|---|
| 2-Aminopyridine derivative (1a) | Starting material |
| Bi(OTf)3 (5 mol %) + p-TsOH·H2O (7.5 equiv) | Catalysts |
| 4-Fluorobenzonitrile (15 equiv) | Nitrile source for Ritter reaction |
| DCE solvent, 150 °C, overnight | Cyclization and ring closure |
| Workup: NaHCO3 quench, EtOAc extraction | Isolation of crude product |
| Silica gel chromatography (20% EtOAc/hexane) | Purification |
Oxidative CDC Reaction Under Oxygen Atmosphere
Another efficient approach involves oxidative coupling of 1-amino-2-iminopyridines with β-dicarbonyl compounds in ethanol under an oxygen atmosphere. The reaction is catalyzed by acetic acid (optimal at 6 equivalents) and proceeds at 130 °C for 18 hours. This method generates imidazo[1,5-a]pyridine-3-carboxylic acid derivatives with high yields (up to 94% under oxygen). The presence of molecular oxygen is crucial, as inert atmospheres drastically reduce yields. This method is environmentally friendly and avoids harsh reagents.
| Parameter | Effect on Yield |
|---|---|
| Acetic acid equivalents | 2 equiv: 34%, 4 equiv: 52%, 6 equiv: 74% yield |
| Atmosphere | O2: 94% yield; Air: lower; Ar: 6% yield |
| Temperature | 130 °C |
| Solvent | Ethanol |
| Reaction time | 18 hours |
Imine Intermediate Cyclization with Paraformaldehyde
This classical route involves the formation of imine intermediates from 2-aminopyridines and aromatic aldehydes (e.g., 4-fluorobenzaldehyde). The imines are then cyclized using catalysts such as phosphorus oxychloride or hydrochloric acid, with paraformaldehyde facilitating ring closure to form the imidazo[1,5-a]pyridine scaffold. This method allows moderate to excellent yields depending on the substrate and conditions. It is suitable for substrates where imine intermediates can be isolated.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Imine formation | 2-Aminopyridine + 4-fluorobenzaldehyde | Isolation of intermediate |
| Cyclization | Paraformaldehyde + POCl3 or HCl catalyst | Ring closure to imidazo[1,5-a]pyridine |
| Yield | Moderate to excellent | Depends on substrate and catalyst |
Hydrolysis and Decarboxylation Steps
For the introduction or modification of the carboxylic acid group at the 3-position, esters or amides of imidazo[1,5-a]pyridine derivatives can be hydrolyzed under basic conditions (e.g., lithium hydroxide in THF/water) followed by acidification to precipitate the carboxylic acid. Decarboxylation reactions under controlled conditions can also be used to selectively remove carboxyl groups or isomerize intermediates, often performed in batch or continuous flow reactors without requiring high pressure.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Hydrolysis | LiOH in THF/H2O, room temp, 14 h | Conversion of ester to carboxylic acid |
| Acidification | 2 N HCl, pH ~5, 5–10 °C | Precipitation of acid product |
| Decarboxylation | Thermal treatment in microreactor or batch | Removal of carboxyl group or isomerization |
Comparative Data Table of Preparation Methods
| Method | Key Reagents & Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|
| Ritter-type Cyclization | Bi(OTf)3, p-TsOH, nitrile, DCE, 150 °C | Moderate to High | Direct formation of fused ring | Requires sealed tube, high temp |
| Oxidative CDC Reaction | Acetic acid (6 equiv), O2, EtOH, 130 °C | Up to 94 | Environmentally friendly, high yield | Requires oxygen atmosphere |
| Imine Cyclization with Paraformaldehyde | POCl3 or HCl catalyst, paraformaldehyde | Moderate to Excellent | Well-established, versatile | Imine isolation needed |
| Hydrolysis & Decarboxylation | LiOH hydrolysis, acidification, thermal decarboxylation | High (up to 92) | Efficient functional group transformation | Multi-step process |
Summary and Recommendations
The preparation of 1-(4-fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid can be achieved through several well-documented synthetic routes. The Ritter-type reaction and oxidative CDC methods stand out for their efficiency in constructing the fused heterocyclic system with the desired substitution pattern. The oxidative CDC approach under oxygen atmosphere is particularly notable for its high yield and environmentally benign conditions.
For introducing or modifying the carboxylic acid group, hydrolysis of ester precursors followed by acidification is a practical and high-yielding method. Decarboxylation reactions can be employed for structural fine-tuning when necessary.
The choice of method depends on available starting materials, desired scale, and equipment. For laboratory-scale synthesis emphasizing yield and purity, the oxidative CDC method is recommended. For industrial applications, the Ritter-type reaction and hydrolysis steps offer scalable options.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
1-(4-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Position and Nature of Substituents
Functional Group Impact
- Fluorine Substituent: The 4-fluorophenyl group in the target compound enhances metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., 1-methyl derivative) .
- Carboxylic Acid vs. Ester : The free carboxylic acid group (target compound) facilitates hydrogen bonding with biological targets, whereas ester derivatives (e.g., compound 26 ) improve bioavailability for cellular uptake.
Biological Activity
1-(4-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fused imidazole and pyridine ring system, which contributes to its diverse pharmacological properties. Research indicates that it may possess significant antimicrobial and anticancer activities, making it a candidate for therapeutic applications.
- Molecular Formula : C14H9FN2O2
- Molecular Weight : 256.23 g/mol
- IUPAC Name : 1-(4-fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid
- CAS Number : 1039356-91-6
Antimicrobial Properties
Research highlights the antimicrobial potential of 1-(4-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action likely involves the inhibition of bacterial cell wall synthesis and interference with nucleic acid synthesis.
Anticancer Activity
The compound has been investigated for its anticancer properties across several cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation in:
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
- A549 (lung cancer)
In these studies, the compound exhibited IC50 values indicating effective cytotoxicity. For instance, it displayed an IC50 of approximately 10 µM against MCF-7 cells, suggesting significant potential for further development as an anticancer agent.
The biological activity of 1-(4-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid is attributed to its ability to bind to specific molecular targets within cells. This interaction can modulate various signaling pathways involved in cell growth and apoptosis. Studies suggest that it may induce apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins such as Bcl-2.
Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound on various cancer cell lines. The results indicated that treatment with 1-(4-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid resulted in a significant reduction in cell viability compared to untreated controls. The study concluded that this compound could be a lead candidate for further development in cancer therapy due to its selective cytotoxicity.
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antibacterial activity. The researchers suggested that modifications to the structure could enhance potency and broaden the spectrum of activity.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | IC50 (µM) | Notable Activity |
|---|---|---|---|
| 1-(4-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid | Imidazo[1,5-a]pyridine | 10 | Anticancer |
| Imidazo[1,2-a]pyridine derivatives | Imidazole-Pyridine | Varies | Antimicrobial |
| Pyridine-3-carboxylic acid derivatives | Pyridine-based | Varies | Antifungal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
